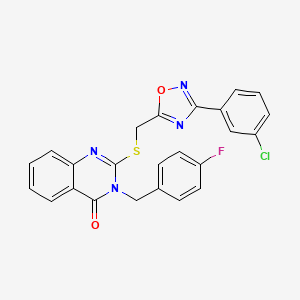

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties based on diverse scientific literature.

Chemical Structure and Properties

The compound can be described by its structural formula:

- Molecular Formula : C18H16ClFN4OS

- IUPAC Name : this compound

This structure integrates a quinazolinone core with an oxadiazole moiety and a thioether linkage, which are known to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial effects. For instance:

- Study Findings : A study evaluated various quinazolinone derivatives against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), along with fungi (Candida albicans, Aspergillus niger). Compounds similar to the target compound showed promising results, particularly those containing halogen substituents .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 18 |

| Compound C | C. albicans | 15 |

| Target Compound | S. aureus | 22 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. The target compound's structural components suggest it may inhibit cancer cell proliferation:

- Mechanism of Action : Studies have indicated that quinazolinones can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, derivatives similar to the target compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant antiproliferative effects.

Anti-inflammatory Activity

Compounds containing oxadiazole and quinazoline structures are also recognized for their anti-inflammatory properties:

Aplicaciones Científicas De Investigación

Pharmacological Applications

Synthetic Methodologies

The synthesis of 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one typically involves multi-step processes:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines or amidoximes.

- Thioether Formation : The introduction of the thioether group can be accomplished via nucleophilic substitution reactions.

- Final Assembly : The final product is assembled by coupling the different fragments through condensation reactions.

Case Study 1: Antimicrobial Screening

A study evaluated various derivatives of quinazolinones and oxadiazoles for their antimicrobial activity against clinically relevant strains. The results indicated that compounds with chlorophenyl substitutions demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted on cancer cell lines treated with synthesized quinazolinone derivatives containing oxadiazole moieties. Results showed a dose-dependent inhibition of cell growth, suggesting potential as anticancer agents .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The quinazolinone and oxadiazole moieties enable nucleophilic substitution at electron-deficient positions. Key observations include:

-

The thioether linkage (–S–) undergoes substitution under basic conditions, as demonstrated in analogous quinazolinones.

-

The 3-chlorophenyl group on the oxadiazole ring participates in Friedel-Crafts alkylation or nitration, leveraging the electron-withdrawing effect of chlorine .

Oxidation Reactions

The sulfur atom in the thioether group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | Acidic (H₂SO₄), 60°C | Sulfoxide (–SO–) | Partial oxidation to sulfoxide | |

| KMnO₄ | Alkaline, reflux | Sulfone (–SO₂–) | Complete oxidation to sulfone |

-

Oxidation to sulfone derivatives enhances polarity and potential bioactivity.

-

Controlled oxidation with H₂O₂ yields sulfoxides, which are intermediates in drug metabolism studies.

Reduction Reactions

The nitrogen-containing heterocycles and nitro groups (if present in derivatives) undergo reduction:

| Reducing Agent | Conditions | Target Group | Outcome | Source |

|---|---|---|---|---|

| Fe/NH₄Cl | EtOH/H₂O, 80°C | Nitro (–NO₂) | Conversion to amine (–NH₂) | |

| H₂/Pd-C | MeOH, room temp | Oxadiazole ring | Ring opening to form hydrazine derivatives |

-

Iron-mediated reduction of nitro groups (e.g., in related quinazolines) yields primary amines, critical for further functionalization .

-

Catalytic hydrogenation cleaves the oxadiazole ring, forming hydrazine intermediates .

Cyclization and Condensation

The compound serves as a scaffold for synthesizing fused heterocycles:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazines | Reflux in EtOH | Triazole-linked derivatives | Enhanced antimicrobial activity | |

| CS₂/KOH | Reflux, 12 h | Thiadiazole conjugates | Anticancer agent development |

-

Condensation with hydrazines forms triazole derivatives, improving solubility and binding affinity .

-

Reaction with carbon disulfide (CS₂) generates thiadiazole hybrids, studied for antitumor properties .

Acid/Base-Mediated Rearrangements

The quinazolinone core undergoes ring modifications under acidic/basic conditions:

| Conditions | Reaction | Outcome | Source |

|---|---|---|---|

| HCl (conc.), Δ | Ring contraction | Formation of benzimidazole derivatives | |

| NaOEt, reflux | Ring expansion | Pyrroloquinazolinone analogs |

-

Acidic conditions promote ring contraction via cleavage of the C–N bond .

-

Ethoxide ions induce ring expansion, yielding pyrrole-fused derivatives .

Photochemical Reactivity

UV irradiation induces bond cleavage and rearrangement:

| Wavelength | Solvent | Major Pathway | Product | Source |

|---|---|---|---|---|

| 254 nm | Acetonitrile | C–S bond cleavage | Free thiol and oxadiazole fragments |

-

Photodegradation studies highlight instability under UV light, necessitating dark storage for lab use.

Propiedades

IUPAC Name |

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOYZVHPGDCAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.